Cas no 2680522-66-9 ((4R)-3-(2,2,2-trifluoroacetyl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid)

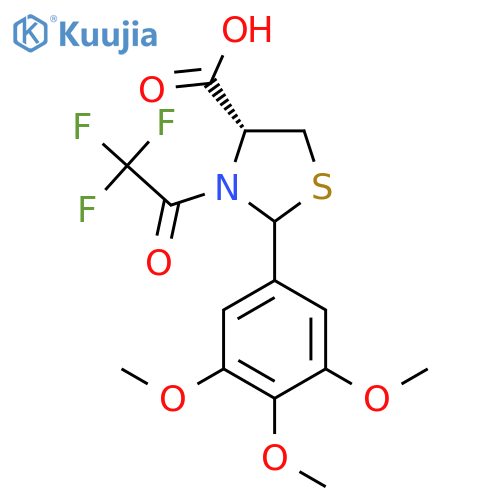

2680522-66-9 structure

商品名:(4R)-3-(2,2,2-trifluoroacetyl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

(4R)-3-(2,2,2-trifluoroacetyl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2680522-66-9

- (4R)-3-(2,2,2-trifluoroacetyl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

- EN300-28302972

-

- インチ: 1S/C15H16F3NO6S/c1-23-9-4-7(5-10(24-2)11(9)25-3)12-19(14(22)15(16,17)18)8(6-26-12)13(20)21/h4-5,8,12H,6H2,1-3H3,(H,20,21)/t8-,12?/m0/s1

- InChIKey: KVPZWJHFQHQSJU-KBPLZSHQSA-N

- ほほえんだ: S1C[C@@H](C(=O)O)N(C(C(F)(F)F)=O)C1C1C=C(C(=C(C=1)OC)OC)OC

計算された属性

- せいみつぶんしりょう: 395.06504289g/mol

- どういたいしつりょう: 395.06504289g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 10

- 重原子数: 26

- 回転可能化学結合数: 5

- 複雑さ: 520

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 111Ų

(4R)-3-(2,2,2-trifluoroacetyl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28302972-1.0g |

(4R)-3-(2,2,2-trifluoroacetyl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

2680522-66-9 | 95.0% | 1.0g |

$671.0 | 2025-03-19 | |

| Enamine | EN300-28302972-10.0g |

(4R)-3-(2,2,2-trifluoroacetyl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

2680522-66-9 | 95.0% | 10.0g |

$2884.0 | 2025-03-19 | |

| Enamine | EN300-28302972-0.1g |

(4R)-3-(2,2,2-trifluoroacetyl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

2680522-66-9 | 95.0% | 0.1g |

$591.0 | 2025-03-19 | |

| Enamine | EN300-28302972-5g |

(4R)-3-(2,2,2-trifluoroacetyl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

2680522-66-9 | 5g |

$1945.0 | 2023-09-07 | ||

| Enamine | EN300-28302972-2.5g |

(4R)-3-(2,2,2-trifluoroacetyl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

2680522-66-9 | 95.0% | 2.5g |

$1315.0 | 2025-03-19 | |

| Enamine | EN300-28302972-5.0g |

(4R)-3-(2,2,2-trifluoroacetyl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

2680522-66-9 | 95.0% | 5.0g |

$1945.0 | 2025-03-19 | |

| Enamine | EN300-28302972-0.5g |

(4R)-3-(2,2,2-trifluoroacetyl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

2680522-66-9 | 95.0% | 0.5g |

$645.0 | 2025-03-19 | |

| Enamine | EN300-28302972-1g |

(4R)-3-(2,2,2-trifluoroacetyl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

2680522-66-9 | 1g |

$671.0 | 2023-09-07 | ||

| Enamine | EN300-28302972-10g |

(4R)-3-(2,2,2-trifluoroacetyl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

2680522-66-9 | 10g |

$2884.0 | 2023-09-07 | ||

| Enamine | EN300-28302972-0.05g |

(4R)-3-(2,2,2-trifluoroacetyl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

2680522-66-9 | 95.0% | 0.05g |

$563.0 | 2025-03-19 |

(4R)-3-(2,2,2-trifluoroacetyl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid 関連文献

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Chuanwei Li,Zhanwei Liu,Huimin Xie,Dan Wu Nanoscale, 2014,6, 13409-13415

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

2680522-66-9 ((4R)-3-(2,2,2-trifluoroacetyl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid) 関連製品

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量